molecular formula C13H13N3O2 B11872715 Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate CAS No. 27058-46-4

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate

Cat. No.: B11872715
CAS No.: 27058-46-4
M. Wt: 243.26 g/mol
InChI Key: QLSMRFDUKLEGJW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C13H13N3O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a pyrimidine ring substituted with an amino group, a phenyl group, and an ethyl ester group, making it a versatile scaffold for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde to form ethyl 2-cyano-3-phenylacrylate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-amino-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMRFDUKLEGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385777
Record name ethyl 4-amino-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27058-46-4
Record name ethyl 4-amino-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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